![molecular formula C19H15NO3S B5704533 methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate, also known as BRD3308, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiophene carboxylate family and has been shown to have various biochemical and physiological effects. In
作用機序
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a role in regulating gene expression. BRD4 binds to acetylated lysine residues on histones, which are proteins that help package DNA into chromosomes. This binding allows BRD4 to recruit other proteins to the site and regulate gene expression. methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate inhibits this activity by binding to the bromodomain of BRD4 and preventing it from binding to acetylated lysine residues.
Biochemical and Physiological Effects:
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Inhibition of BRD4 activity can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. In cancer cells, inhibition of BRD4 has been shown to lead to cell cycle arrest and apoptosis. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for BRD4. This allows for targeted inhibition of BRD4 activity without affecting other proteins in the cell. However, one limitation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand the potential side effects of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate and its long-term effects on cellular processes.
将来の方向性
There are several future directions for research on methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is its potential applications in cancer treatment. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical models, and further research is needed to determine its efficacy in human clinical trials. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate could be used as a tool to better understand the role of BRD4 in cellular processes and disease pathology. Finally, further research is needed to optimize the synthesis and formulation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for BRD4 and inhibition of its activity make it a promising tool for understanding cellular processes and potential therapeutic applications. However, more research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-biphenylyl isocyanate in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in the treatment of cancer, inflammation, and other diseases.
特性
IUPAC Name |
methyl 3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)17-16(11-12-24-17)20-18(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGINTNMHKJHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(biphenyl-4-ylcarbonyl)amino]thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

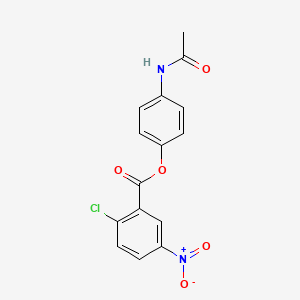
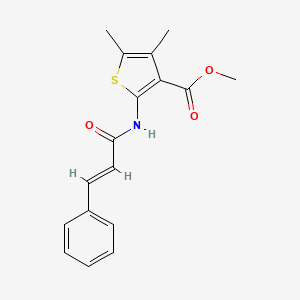

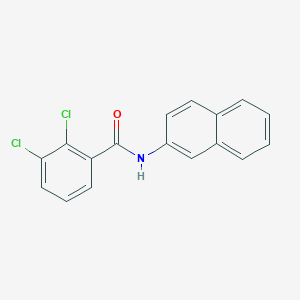
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)
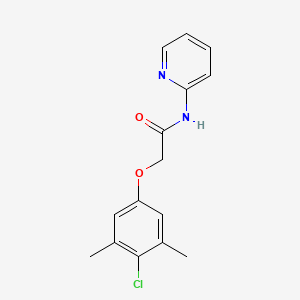
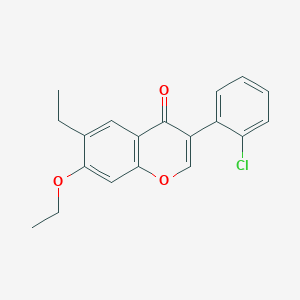
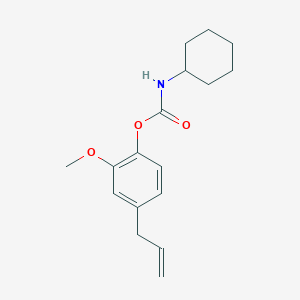
![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
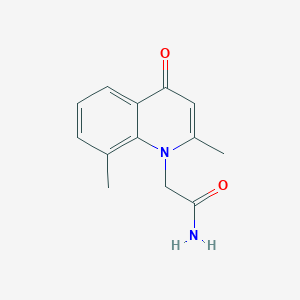
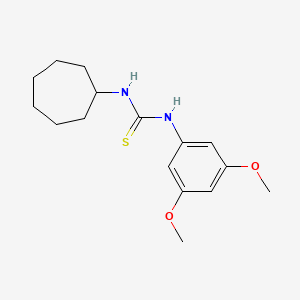
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
